Methiotriazamine hydrochloride
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Overview
Description
Methiotriazamine hydrochloride is a chemical compound with the molecular formula C12H17N5S.ClH. It is known for its unique structure, which includes a triazine ring substituted with a methylthio group and a phenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methiotriazamine hydrochloride can be synthesized through a series of chemical reactions involving the triazine ring formation and subsequent substitution reactions. One common method involves the reaction of 1,3,5-triazine-2,4-diamine with 4-(methylthio)aniline under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Methiotriazamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its corresponding amine.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
Methiotriazamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methiotriazamine hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methiotriazamine hydrochloride can be compared with other similar compounds, such as:
Methotrimeprazine: A phenothiazine derivative used in the management of psychosis.
Metoclopramide: A dopamine antagonist used to treat nausea and vomiting
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the triazine ring substituted with a methylthio group and a phenyl group.
Properties
CAS No. |
6043-86-3 |
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Molecular Formula |
C12H18ClN5S |
Molecular Weight |
299.82 g/mol |
IUPAC Name |
6,6-dimethyl-1-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H17N5S.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-4-6-9(18-3)7-5-8;/h4-7H,1-3H3,(H4,13,14,15,16);1H |
InChI Key |
JVVUMXJGEQLSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)SC)N)N)C.Cl |
Origin of Product |
United States |
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